N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate

Corrosion inhibition Carbon steel Chloride environment

N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate (CAS 108067-35-2), systematically referred to as N,N-dimethylethanolammonium octanoate or [DMEtA][Oct], is a protic ionic liquid (PIL) formed by proton transfer between N,N-dimethylethanolamine (DMEA) and octanoic (caprylic) acid. This compound belongs to the class of ammonium-based PILs with carboxylate anions, which are widely investigated as 'greener' alternatives to conventional organic solvents due to their negligible vapour pressure, simple acid–base synthesis, and potential biodegradability.

Molecular Formula C12H27NO3
Molecular Weight 233.35 g/mol
CAS No. 108067-35-2
Cat. No. B011685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl(2-hydroxyethyl)ammonium octanoate
CAS108067-35-2
SynonymsN,N-DIMETHYL(2-HYDROXYETHYL)AMMONIUM OCTANOATE
Molecular FormulaC12H27NO3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O.CN(C)CCO
InChIInChI=1S/C8H16O2.C4H11NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)3-4-6/h2-7H2,1H3,(H,9,10);6H,3-4H2,1-2H3
InChIKeyVNUYQPMOYYTIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl(2-hydroxyethyl)ammonium Octanoate (CAS 108067-35-2): Protic Ionic Liquid Baseline for Solvent Selection and Procurement


N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate (CAS 108067-35-2), systematically referred to as N,N-dimethylethanolammonium octanoate or [DMEtA][Oct], is a protic ionic liquid (PIL) formed by proton transfer between N,N-dimethylethanolamine (DMEA) and octanoic (caprylic) acid [1]. This compound belongs to the class of ammonium-based PILs with carboxylate anions, which are widely investigated as 'greener' alternatives to conventional organic solvents due to their negligible vapour pressure, simple acid–base synthesis, and potential biodegradability [1][2]. The molecular formula is C12H27NO3 with a molecular weight of 233.35 g·mol⁻¹. As a member of the DMEA-carboxylate homologous series, the octanoate variant carries the longest alkyl chain among commonly studied analogs, imparting distinctly higher hydrophobicity and lower density relative to shorter-chain counterparts such as acetate (C2), propionate (C3), and butyrate (C4) [3].

Chemical class Protic ionic liquid (PIL) – DMEA–octanoate pair
Anion chain length C8 (longest in DMEA-carboxylate series)
Key attributes Higher hydrophobicity, lower density vs. shorter-chain analogs

Why [DMEA][Oct] Cannot Be Interchanged with Other DMEA-Carboxylate or Choline-Based Ionic Liquids in Scientific and Industrial Applications


Generic substitution among DMEA-carboxylate protic ionic liquids is unreliable because the anion chain length directly governs multiple performance-critical properties—density, viscosity, hydrophobicity, ion conductivity, aggregation behaviour, and solvation capacity—through systematic chain-length-dependent variations [1]. The octanoate anion (C8) confers markedly different extraction efficiency, corrosion inhibition synergy, and toxicological profile compared to short-chain analogs such as acetate or propionate [2][3]. Furthermore, the dimethylethanolammonium cation is not interchangeable with the cholinium cation: the tertiary ammonium headgroup of [DMEA][Oct] yields distinct H-bond donor capability and ionicity relative to the quaternary trimethylammonium of choline octanoate, altering both the solvent's Kamlet–Taft solvatochromic parameters and its biological interactions [4]. Selection of a specific DMEA-carboxylate PIL must therefore be data-driven, guided by application-matched physicochemical and toxicological evidence rather than class-based assumptions.

[DMEA][Oct] (C8) Shorter-chain DMEA PILs (C2–C6) Chain-length-dependent density, viscosity, and solvation may not transfer; phase behavior may differ critically.
[DMEA][Oct] (tertiary ammonium) Choline octanoate (quaternary ammonium) Cation H-bond donor capability and solvatochromic parameters differ, potentially shifting extraction or catalytic performance.

Quantitative Differentiation Evidence for N,N-Dimethyl(2-hydroxyethyl)ammonium Octanoate Versus Closest Analogs


Corrosion Inhibition: Synergistic Efficiency of the DMEA–Caprylic Acid Composite Versus DMEA Alone on Carbon Steel in Chloride Solution

In electrochemical tests on carbon steel exposed to chloride-containing solution, the precursor amine DMEA alone was not an effective corrosion inhibitor, whereas the composite of DMEA with caprylic acid—which forms N,N-dimethylethanolammonium octanoate in situ—exhibited excellent inhibiting efficiency [1]. The study attributes this synergistic enhancement to the formation of the quaternary ammonium salt, which enables a cyclic chelate complex with the Fe surface, a mechanistic pathway unavailable to the free amine [1]. In a related study, DMEA alone achieved a maximum inhibition efficiency of approximately 80% at 0.125 mol·L⁻¹ on carbon steel in simulated concrete pore solution [2]. Although exact percentage figures for the DMEA–caprylic acid composite were not disclosed in the abstract, the qualitative classification shifted from 'not a good inhibitor' (DMEA alone) to 'excellent' (composite), representing a categorical performance jump [1].

Corrosion inhibition
Head-to-head
DMEA–caprylic acid composite: reported “excellent inhibiting efficiency”; DMEA alone: “not a good inhibitor” (max ~80% at 0.125 mol·L⁻¹ in related study).
Categorical improvement attributed to salt formation enabling cyclic chelate complex with Fe surface.
Cross-study comparable; exact composite percentage not disclosed in abstract.
Corrosion inhibition Carbon steel Chloride environment Protic ionic liquids Concrete durability

Mutagenicity Screening: [DMEA][Oct] Displays Distinct Cytotoxic Profile Relative to Fifteen Other Protic Ionic Liquids in the Mini Ames Test

In the first and most comprehensive mutagenicity evaluation of protic ionic liquids, 16 PILs covering both secondary and tertiary ammonium cations with carboxylate and chloride anions were assessed using the mini Ames test on Salmonella typhimurium strains TA98 and TA100 [1]. Fifteen of the sixteen PILs yielded negative results, indicating they are unlikely to be mutagenic or carcinogenic [1]. The sole exception was N,N-dimethylethanolammonium octanoate ([DMEtA][Oct]), which proved toxic to both test strains, thereby precluding assessment of its mutagenic potential [1]. This toxicity was not attributable to either precursor alone, as both DMEA and octanoic acid are individually negative in the mini Ames test [1].

Mini Ames test
Head-to-head
[DMEA][Oct] toxic to both TA98 and TA100; 15 other PILs tested negative (non-mutagenic).
Outlier cytotoxicity profile precluded mutagenicity classification; demands dedicated safety assessment.
1 out of 16 PILs showed acute toxicity; class-wide negative trend.
Genotoxicity Mutagenicity Protic ionic liquids Salmonella typhimurium Green solvent safety

Physicochemical Property Tailoring: Anion Chain-Length-Dependent Density and Derived Thermophysical Properties Across the DMEA-Carboxylate Homologous Series

A systematic study of five N,N-dimethylethanolammonium carboxylate PILs—acetate (C2), propionate (C3), butyrate (C4), pentanoate (C5), and hexanoate (C6)—demonstrated that density decreases monotonically with increasing anion alkyl chain length, from 1,058.7 kg·m⁻³ ([DMEA][acetate]) to 1,015.2 kg·m⁻³ ([DMEA][hexanoate]) at 293.15 K [1]. Extrapolation using the Gardas–Coutinho model and the molecular volume increment per methylene group (+0.0165 nm³ per –CH₂–) predicts that [DMEA][octanoate] (C8) possesses the lowest density of the commercially accessible members of this series, approximately 0.98–0.99 g·cm⁻³ at 293.15 K [1]. This is significantly lower than the density of choline octanoate (~1.02 g·cm⁻³), reflecting the smaller cation volume of the dimethylethanolammonium headgroup versus the trimethylammonium (cholinium) cation [2].

Density (293 K)
Class-level
~0.98–0.99 g·cm⁻³ (predicted via Gardas–Coutinho extrapolation).
Lowest density in DMEA-carboxylate series; ~6% lower than acetate, ~2–3% lower than choline octanoate.
Extrapolated from C2–C6 experimental data; verify directly for C8.
Density Thermophysical properties Structure-property relationships Protic ionic liquids Solvent design

Artemisinin Extraction and Recovery: [DMEA][Octanoate] as a Rational Solvent Platform for Natural Product Isolation

N,N-Dimethylethanolammonium octanoate was selected as a lead solvent for the extraction of artemisinin from Artemisia annua biomass in a multi-component development program conducted by Bioniqs Ltd. and the University of York [1][2]. Thermodynamic measurements at 298 K revealed that the crucial precipitation step—artemisinin recovery via water antisolvent addition—is driven by preferential dehydration of artemisinin in the IL-rich phase, a mechanism that is highly sensitive to the hydrophilicity of the IL cation/anion combination [2]. The octanoate chain length provides a balance between sufficient hydrophobicity for favourable artemisinin partitioning and adequate water miscibility for antisolvent-driven precipitation, a balance that shorter carboxylate PILs (e.g., propanoate) do not achieve, as they are fully water-miscible and preclude effective phase separation [1][2]. A subsequent screening study using COSMO-RS predictions and experimental verification demonstrated that optimised ammonium-based ILs can extract 254.73 mg artemisinin per mol of IL, exceeding the yield of petroleum ether under comparable conditions [3], providing a class-level benchmark for [DMEA][octanoate]'s extraction capability.

Artemisinin extraction
Class-level
Successful extraction from Artemisia annua with water antisolvent precipitation; ammonium ILs can reach 254.73 mg·mol⁻¹ yield.
Balanced hydrophobicity enables phase-split recovery without volatile organics.
Class-level benchmark vs. petroleum ether; full water-miscible PILs fail antisolvent precipitation.
Artemisinin extraction Natural product isolation Antimalarial drug Ionic liquid solvent Antisolvent precipitation

Phthalocyanine Synthesis Yields: 2-Hydroxyethyl Ammonium Ionic Liquids Outperform Imidazolium and Non-Hydroxyl-Functionalised Ionic Liquids

A comparative study of tetramerisation of substituted phthalonitriles in task-specific 2-hydroxyethyl ionic liquids at 100 °C demonstrated that 2-hydroxyethyl ammonium ionic liquids—the structural class to which [DMEA][octanoate] belongs—gave superior yields of phthalocyanines and metallophthalocyanines compared to both 2-hydroxyethyl imidazolium ionic liquids and non-hydroxyl-functionalised ionic liquids [1]. The hydroxyl group on the cation is implicated in stabilising reaction intermediates and facilitating product isolation via silica-gel chromatography [1]. Although the study did not isolate [DMEA][octanoate] as a discrete test case, the class-level advantage of 2-hydroxyethyl ammonium ILs over imidazolium-based ILs provides a structural rationale for selecting [DMEA][octanoate] as a reaction medium for phthalocyanine and related macrocycle syntheses [1].

Phthalocyanine yield
Class-level
Yield ranking: 2-hydroxyethyl ammonium ILs > 2-hydroxyethyl imidazolium ILs > non-hydroxyl ILs (reported).
Cation architecture favors reaction medium for macrocycle synthesis at 100 °C.
Exact yields not extracted; class-level advantage for phthalocyanine formation.
Phthalocyanine synthesis Yield optimisation Task-specific ionic liquids Ammonium ionic liquids Green chemistry

Ionic Conductivity and Aggregation Behaviour: Hydrophobicity-Driven Differences Across the DMEA-Carboxylate Series in Aqueous and Non-Aqueous Solvents

Electrical conductivity measurements of N,N-dimethylethanolammonium carboxylate PILs at temperatures from 293.15 to 323.15 K revealed that conductivity decreases systematically with increasing anion alkyl chain length, driven by increased viscosity and enhanced ion-pair aggregation [1]. In aqueous solution, the critical aggregation concentration (CAC) shifts to progressively lower values with longer carboxylate chains, reflecting the increasing hydrophobic character of the anion [1]. The octanoate variant (C8) is thus predicted to exhibit the lowest CAC and the most pronounced aggregation tendency within the DMEA-carboxylate series, making it functionally distinct from short-chain members that behave as simple electrolytes rather than amphiphiles [1]. This surfactant-like aggregation behaviour is absent in choline octanoate, where the permanently charged quaternary ammonium headgroup alters the ion–solvent interaction balance [2].

Ionic conductivity & CAC
Class-level
Lowest conductivity, lowest CAC predicted for C8 within DMEA series (chain-length trend).
Strongest aggregation propensity; surfactant-like behavior distinct from short-chain electrolytes.
Trend from C2–C6 data; CAC value for C8 requires experimental confirmation.
Ionic conductivity Critical aggregation concentration Protic ionic liquids Solvent effects Electrochemical applications

Evidence-Backed Application Scenarios for N,N-Dimethyl(2-hydroxyethyl)ammonium Octanoate (CAS 108067-35-2) in Scientific and Industrial Procurement


Corrosion Inhibitor Formulations for Carbon Steel in Chloride-Rich Concrete Environments

Procurement of N,N-dimethylethanolammonium octanoate, or its in-situ generation from DMEA and caprylic acid, is supported by electrochemical evidence showing that the quaternary ammonium salt delivers excellent corrosion inhibition on carbon steel in chloride solution, whereas the free amine DMEA alone performs poorly [1]. This synergy arises from the salt's capacity to form a cyclic chelate complex with the iron surface, a mechanism structurally precluded for the neutral amine precursor [1]. Industrial users developing migrating corrosion inhibitors for reinforced concrete or chloride-contaminated infrastructure should evaluate [DMEA][Oct] specifically, rather than generic DMEA or short-chain DMEA-carboxylate blends, to exploit this mechanism-based performance advantage.

Green Solvent for Natural Product Extraction with Water-Driven Product Recovery

[DMEA][octanoate] occupies a process-optimal hydrophobicity window for the extraction of medium-polarity natural products such as artemisinin from plant biomass [1][2]. Unlike fully water-miscible short-chain DMEA PILs (acetate, propionate), the octanoate variant enables phase-split product recovery through simple water antisolvent addition, eliminating the need for volatile organic back-extraction solvents [1][2]. Procurement for natural product isolation programs should prioritise [DMEA][octanoate] over shorter-chain DMEA PILs when antisolvent-driven precipitation is the intended recovery strategy, as quantitatively validated by thermodynamic measurements at 298 K [2].

Reaction Medium for Phthalocyanine and Metallophthalocyanine Synthesis

The 2-hydroxyethyl ammonium cation architecture, of which [DMEA][octanoate] is a representative member, provides higher yields in the tetramerisation of substituted phthalonitriles to phthalocyanines compared to both imidazolium-based and non-hydroxyl-functionalised ionic liquids [1]. Synthetic chemistry laboratories and fine-chemical manufacturers procuring ionic liquids as reaction media for macrocycle synthesis should select 2-hydroxyethyl ammonium ILs over imidazolium alternatives to maximise phthalocyanine yield at the standard reaction temperature of 100 °C [1].

Model Compound for Structure–Toxicity Relationship Studies in Protic Ionic Liquid Safety Assessment

As the sole PIL out of sixteen tested that exhibited acute cytotoxicity toward both Salmonella typhimurium TA98 and TA100 strains in the mini Ames test [1], [DMEA][octanoate] serves as a critical reference compound for structure–toxicity relationship (STR) investigations. Toxicological research groups and regulatory-compliant solvent developers should include [DMEA][octanoate] as a positive-control or outlier-case material when designing mutagenicity screening panels for new ammonium-based PILs, precisely because its toxicological profile deviates so markedly from the class norm [1].

Application
Selection Property
Validation Focus
Corrosion inhibitor formulation
Synergistic salt formation mechanism (DMEA + caprylic acid)
Electrochemical inhibition efficiency vs. amine alone
Natural product isolation
Hydrophobicity balance for antisolvent precipitation
Phase-split recovery without volatile organics
Phthalocyanine synthesis
2-Hydroxyethyl ammonium cation architecture
Yield comparison vs. imidazolium ILs
PIL mutagenicity screening reference
Outlier cytotoxic profile in mini Ames test
Positive-control or outlier-case material for STR panels
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